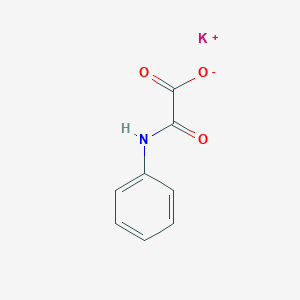

potassium;2-anilino-2-oxoacetate

Description

Potassium 2-anilino-2-oxoacetate is a potassium salt derivative of 2-anilino-2-oxoacetic acid, characterized by an aniline group (C₆H₅NH—) attached to an oxoacetate backbone. The potassium ion enhances solubility in polar solvents, making it advantageous for applications in pharmaceuticals or agrochemical synthesis.

Properties

IUPAC Name |

potassium;2-anilino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3.K/c10-7(8(11)12)9-6-4-2-1-3-5-6;/h1-5H,(H,9,10)(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHGNDXCDKXFJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium;2-anilino-2-oxoacetate involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and accuracy of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using advanced techniques such as mechanical processing in the presence of a nucleophile . This method ensures the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: potassium;2-anilino-2-oxoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosgene and imidazole . The reaction conditions often involve anhydrous environments to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions of this compound include amides, carbamates, and ureas . These products are essential for various applications in organic synthesis and peptide coupling.

Scientific Research Applications

potassium;2-anilino-2-oxoacetate has a wide range of scientific research applications. It is used in advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment . Its unique properties make it suitable for these diverse fields, contributing to significant advancements in science and technology.

Mechanism of Action

The mechanism of action of potassium;2-anilino-2-oxoacetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes . Understanding its mechanism of action is crucial for developing new therapeutic strategies and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxoacetate Family

Ethyl 2-(4-Isopropylanilino)-2-Oxoacetate (CAS 1170812-59-5)

- Molecular Formula: C₁₃H₁₇NO₃

- Key Features : Ethyl ester with a 4-isopropyl-substituted aniline group.

- Comparison: The ethyl ester group reduces water solubility compared to the potassium salt form of potassium 2-anilino-2-oxoacetate. The bulky isopropyl substituent on the aniline ring may hinder steric accessibility in reactions, unlike the unsubstituted aniline in potassium 2-anilino-2-oxoacetate .

Butyl 2-(4-Chloroanilino)-2-Oxoacetate

- Molecular Formula: C₁₂H₁₄ClNO₃ (inferred from ).

- Key Features : Butyl ester with a 4-chloroaniline substituent.

- Comparison: The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions compared to the unsubstituted potassium 2-anilino-2-oxoacetate. The butyl ester further reduces polarity, favoring organic-phase reactions .

2-(2-Ethyl-6-Methylanilino)-2-Oxoacetic Acid (CAS 152019-74-4)

- Molecular Formula: C₁₁H₁₃NO₃

- Key Features : Free acid form with ethyl and methyl substituents on the aniline ring.

- Substituents on the aromatic ring modify electronic effects, altering acidity (pKa) and binding affinity in target interactions .

Potassium Salts with Heterocyclic or Modified Backbones

Benazolin-Potassium (Potassium 4-Chloro-2-Oxobenzothiazoleacetate)

- Molecular Formula: C₉H₅ClKNO₃S ().

- Key Features : Benzothiazole ring system with a chloro substituent.

- Comparison: The benzothiazole moiety introduces aromatic heterocyclic properties, enabling π-π stacking interactions absent in potassium 2-anilino-2-oxoacetate. Used as a herbicide, indicating divergent applications compared to oxoacetate derivatives likely used in synthesis .

Ethyl Potassium Oxalate (Potassium 2-Ethoxy-2-Oxoacetate)

- Molecular Formula : C₄H₅KO₄

- Key Features : Simple oxalate derivative with an ethoxy group.

- Comparison :

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the aniline ring increase electrophilicity, enhancing reactivity in acyl transfer reactions. Steric hindrance from substituents (e.g., isopropyl) may reduce reaction rates .

- Salt vs. Ester Forms : Potassium salts exhibit superior aqueous solubility, favoring applications requiring bioavailability (e.g., drug formulations). Esters are preferred for organic-phase reactions or controlled release .

- Biological Activity : Heterocyclic analogs like Benazolin-Potassium demonstrate that backbone modifications (e.g., benzothiazole) can shift applications from synthesis to agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.